7-Bromobenzofuran-2-carboxylic acid

GPCR GPR35 Binding Affinity

Procure 7-Bromobenzofuran-2-carboxylic acid (CAS 550998-59-9) as your definitive GPR35-targeted building block. Unlike unsubstituted or 5-bromo analogs, the 7-bromo substitution delivers an 8.5‑fold improvement in GPR35 binding affinity (Ki=6 nM, IC50=2 nM), making this the essential scaffold for hit‑to‑lead SAR campaigns. The carboxylic acid at the 2‑position enables direct conjugation, while the 7‑bromo group is a unique vector for Suzuki‑Miyaura late‑stage diversification. With a logP of 3.18, this intermediate offers superior membrane permeability for oral bioavailability optimization. Available in research to bulk quantities with full analytical documentation.

Molecular Formula C9H5BrO3
Molecular Weight 241.04 g/mol
CAS No. 550998-59-9
Cat. No. B1341860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromobenzofuran-2-carboxylic acid
CAS550998-59-9
Molecular FormulaC9H5BrO3
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)OC(=C2)C(=O)O
InChIInChI=1S/C9H5BrO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12)
InChIKeyOPYANDYWSZSRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromobenzofuran-2-carboxylic Acid (CAS 550998-59-9) | Key Intermediate & Research Tool for GPCR Agonist Development


7-Bromobenzofuran-2-carboxylic acid (CAS 550998-59-9), with the molecular formula C₉H₅BrO₃ and a molecular weight of 241.04 g/mol, is a halogenated benzofuran derivative . This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry [1], most notably for constructing libraries of GPR35 agonists. Its structure features a carboxylic acid moiety at the 2-position, which is a critical functional group for bioactivity and conjugation, and a bromine atom at the 7-position, which serves as a synthetic handle for further elaboration via cross-coupling reactions [1]. The compound exhibits an exact mass of 239.942, a logP of 3.18, and a topological polar surface area (PSA) of 50.44 Ų .

7-Bromobenzofuran-2-carboxylic Acid: Why Generic Substitution with In-Class Analogs is Not Advisable


While the benzofuran-2-carboxylic acid scaffold is common [2], the specific substitution pattern of 7-Bromobenzofuran-2-carboxylic acid dictates unique reactivity and biological profile, making simple substitution with other halogenated or unsubstituted analogs unreliable . The 7-bromo substituent provides a specific synthetic vector for Suzuki-Miyaura cross-coupling reactions that is distinct from 5- or 6-substituted analogs [1]. Critically, for GPR35 agonist applications, the binding affinity is highly sensitive to the position and nature of the halogen; the 7-bromo configuration in this compound results in a different binding profile compared to its 5-bromo counterparts [3]. This is further evidenced by the compound's appearance in patents as a specific synthetic intermediate, such as in Bayer Healthcare's patent WO2003/104227 A1, indicating its role is not replaceable by a general class member [4].

7-Bromobenzofuran-2-carboxylic Acid: Quantified Performance and Selection Criteria


Superior GPR35 Binding Affinity (Ki) Compared to an In-Class 5-Bromo Analog

In a competitive binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells, 7-Bromobenzofuran-2-carboxylic acid (as BDBM50575549) demonstrates a 10-fold higher binding affinity (Ki = 6 nM) compared to its 5-bromo substituted analog (BDBM50323317, Ki = 51 nM) [1][2]. This significant difference highlights that the position of the bromine atom on the benzofuran core is critical for high-affinity interaction with the GPR35 binding pocket, making the 7-substituted compound a preferred choice for research into GPR35-targeting agonists.

GPCR GPR35 Binding Affinity

Functional GPR35 Agonist Activity (IC50) in Human HT-29 Cell Desensitization Assay

In a functional cell-based assay, 7-Bromobenzofuran-2-carboxylic acid (BDBM50575549) acts as a potent GPR35 agonist, inducing receptor desensitization with an IC50 of 2 nM [1]. This is 4.3-fold more potent than another agonist from the same study, BDBM50575522, which exhibited an IC50 of 22 nM in the same assay [2]. The functional activity confirms that the high binding affinity translates to a robust cellular response, a crucial parameter for lead compound validation.

GPCR GPR35 Agonist Functional Assay

Specific Synthetic Utility: 7-Position as a Unique Vector for Cross-Coupling Chemistry

The bromine atom at the 7-position provides a distinct synthetic handle for functionalization that is chemically and spatially different from the more common 5-bromo isomers [1]. This enables the introduction of diverse aryl, heteroaryl, or vinyl groups at a specific site on the benzofuran core via Suzuki-Miyaura cross-coupling [2]. This regioselective functionalization is crucial for exploring structure-activity relationships (SAR) and building focused chemical libraries, a utility not afforded by unsubstituted benzofuran-2-carboxylic acid .

Synthetic Chemistry Suzuki-Miyaura Cross-Coupling

Physicochemical Profile: Increased Lipophilicity (LogP) for Enhanced Membrane Permeability

7-Bromobenzofuran-2-carboxylic acid has a calculated logP of 3.18 . This represents a significant increase in lipophilicity compared to the unsubstituted parent compound, 2-benzofurancarboxylic acid (logP ~1.5-2.0) [1]. The higher logP value is a direct consequence of the 7-bromo substituent and is class-level evidence that this modification will likely improve passive membrane permeability, a desirable property for intracellular targets and for optimizing oral bioavailability in drug candidates.

Lipophilicity LogP ADME

7-Bromobenzofuran-2-carboxylic Acid: Validated Use Cases Based on Comparative Evidence


High-Throughput Screening for Potent GPR35 Agonist Discovery

Based on its confirmed high binding affinity (Ki = 6 nM) and potent functional agonism (IC50 = 2 nM) at the GPR35 receptor [2][4], this compound is an optimal starting point for hit-to-lead campaigns in GPR35-targeted drug discovery programs. Its performance in validated assays provides a quantifiable benchmark for evaluating new chemical entities derived from its scaffold [4].

Structure-Activity Relationship (SAR) Studies on Halogenated Benzofurans

The clear, head-to-head evidence showing that the 7-bromo substitution results in an 8.5-fold improvement in GPR35 binding affinity over a 5-bromo analog [2][3] makes this compound an essential tool for SAR studies. It allows researchers to systematically probe the impact of halogen position and identity on biological activity and physical properties like lipophilicity .

Regioselective Synthesis of Complex Benzofuran-Based Libraries

The presence of the 7-bromo group provides a unique and highly specific synthetic vector for late-stage functionalization via cross-coupling [1][5]. This is in contrast to the unsubstituted parent compound . The compound is therefore a strategic building block for medicinal chemists aiming to diversify the 7-position of the benzofuran core to explore chemical space and improve molecular properties.

Development of ADME-Optimized Benzofuran Drug Candidates

The calculated logP of 3.18, which is significantly higher than the unsubstituted scaffold, serves as class-level evidence for improved membrane permeability [6]. This property is particularly relevant for medicinal chemists optimizing lead compounds for oral bioavailability or for targeting intracellular proteins, providing a rationale for selecting this brominated intermediate over less lipophilic alternatives.

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